molecular formula C18H18N6 B2651266 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2415565-12-5

3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2651266
CAS RN: 2415565-12-5
M. Wt: 318.384
InChI Key: OLGFCVZVYHOYPY-UHFFFAOYSA-N
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Description

3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as AZD6738 and belongs to the class of pyrazine-carbonitrile compounds. In

Mechanism of Action

AZD6738 inhibits the ATR kinase by binding to its catalytic site, thereby preventing its activation. ATR kinase is activated in response to DNA damage and plays a crucial role in the repair of damaged DNA. Inhibition of ATR kinase by AZD6738 leads to the accumulation of DNA damage and cell death in cancer cells. Furthermore, AZD6738 has also been shown to inhibit the replication of certain viruses by targeting the ATR kinase.
Biochemical and Physiological Effects:
AZD6738 has been shown to induce cell death in cancer cells by inhibiting ATR kinase. It also sensitizes cancer cells to DNA-damaging agents such as radiation and chemotherapy. In addition, AZD6738 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, the exact biochemical and physiological effects of AZD6738 are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using AZD6738 in lab experiments is its potent inhibition of ATR kinase, which makes it a valuable tool for studying the DNA damage response and repair pathways. However, one of the limitations of using AZD6738 is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several potential future directions for the use of AZD6738 in scientific research. One of the directions is the development of combination therapies for cancer treatment, where AZD6738 is used in combination with DNA-damaging agents such as radiation and chemotherapy. Another potential direction is the use of AZD6738 in the treatment of viral infections, where it could be used to inhibit the replication of certain viruses. Furthermore, the development of more potent and selective ATR kinase inhibitors could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of AZD6738 is a complex process that involves several steps. The first step involves the reaction of 2-aminopyrazine with 2-bromo-1-(2-propan-2-ylphenyl)ethanone to form 2-(2-propan-2-ylphenyl)-1H-pyrazin-3-amine. This intermediate is then reacted with (S)-1-(2-bromoethyl)-2-methylbenzimidazole to form the final product, 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile.

Scientific Research Applications

AZD6738 has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of the enzyme ataxia-telangiectasia and Rad3-related (ATR), which plays a crucial role in DNA damage response and repair. AZD6738 has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, making it a promising candidate for combination therapy. In addition, AZD6738 has also been studied for its potential applications in other diseases such as neurodegenerative disorders and viral infections.

properties

IUPAC Name

3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-12(2)17-22-14-5-3-4-6-16(14)24(17)13-10-23(11-13)18-15(9-19)20-7-8-21-18/h3-8,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGFCVZVYHOYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile

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